molecular formula C10H11NO B3347703 1,3-Dimethyl-1H-isoindol-1-OL CAS No. 141945-88-2

1,3-Dimethyl-1H-isoindol-1-OL

Cat. No. B3347703
CAS RN: 141945-88-2
M. Wt: 161.2 g/mol
InChI Key: FLLORCNAIMCPQZ-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-1H-isoindol-1-OL” is a chemical compound. It is a derivative of isoindole, which consists of a benzene ring fused with pyrrole . The parent isoindole is rarely encountered in technical literature, but substituted derivatives like “1,3-Dimethyl-1H-isoindol-1-OL” are useful commercially and occur naturally .


Synthesis Analysis

The synthesis of isoindolines, which are the reduced form of isoindoles, has been carried out with a new synthetic strategy based on the 12 principles of green chemistry . This strategy incorporated almost all materials used in the reaction without any solvent or catalytic reagents .


Molecular Structure Analysis

The molecular formula of “1,3-Dimethyl-1H-isoindol-1-OL” is C10H11NO. The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

Isoindoles, the parent compound of “1,3-Dimethyl-1H-isoindol-1-OL”, exhibit noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene .

properties

IUPAC Name

1,3-dimethylisoindol-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-8-5-3-4-6-9(8)10(2,12)11-7/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLORCNAIMCPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C2=CC=CC=C12)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569118
Record name 1,3-Dimethyl-1H-isoindol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-isoindol-1-OL

CAS RN

141945-88-2
Record name 1,3-Dimethyl-1H-isoindol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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